molecular formula C148H234N40O43S B12708421 Tetracosactide hexaacetate CAS No. 22633-88-1

Tetracosactide hexaacetate

Cat. No.: B12708421
CAS No.: 22633-88-1
M. Wt: 3293.8 g/mol
InChI Key: DFABUZLKSKOWCS-WMPFGLIOSA-N
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Description

Tetracosactide hexaacetate is a synthetic peptide that mimics the first 24 amino acids of the adrenocorticotropic hormone. It is primarily used as a diagnostic agent to assess adrenal gland function by stimulating the production of corticosteroids in the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracosactide hexaacetate involves the solid-phase peptide synthesis method. This method includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. The process includes the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetracosactide hexaacetate primarily undergoes hydrolysis and deacetylation reactions. These reactions are essential for its activation and function in biological systems .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid for cleavage from the resin and acetic anhydride for acetylation. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from the reactions of this compound include the deacetylated form of the peptide and various hydrolyzed fragments .

Scientific Research Applications

Tetracosactide hexaacetate is widely used in scientific research for its ability to stimulate adrenal corticosteroid production. It is used in:

Mechanism of Action

Tetracosactide hexaacetate binds to specific receptors on the adrenal cell plasma membrane, activating adenylate cyclase. This activation increases cyclic adenosine monophosphate levels, promoting the synthesis of corticosteroids from cholesterol. The primary molecular targets are the melanocortin receptors in the adrenal cortex .

Comparison with Similar Compounds

Similar Compounds

    Adrenocorticotropic hormone: The natural hormone that tetracosactide hexaacetate mimics.

    Corticotropin: Another synthetic peptide with similar activity.

Uniqueness

This compound is unique due to its prolonged absorption and sustained activity compared to natural adrenocorticotropic hormone. This makes it more suitable for diagnostic applications requiring extended monitoring .

Properties

CAS No.

22633-88-1

Molecular Formula

C148H234N40O43S

Molecular Weight

3293.8 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C136H210N40O31S.6C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;6*1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);6*1H3,(H,3,4)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;;;;;;/m0....../s1

InChI Key

DFABUZLKSKOWCS-WMPFGLIOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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